H-Met-AMC acetate salt

Description

Contextualization of H-Met-AMC Acetate (B1210297) Salt as a Fluorogenic Peptide Substrate

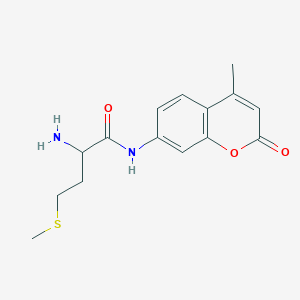

H-Met-AMC acetate salt, chemically known as (2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)-4-methylsulfanylbutanamide acetate, is a specialized chemical compound integral to modern biochemical and pharmaceutical research. chemimpex.com It is classified as a fluorogenic peptide substrate. This means it is a molecule designed to be cleaved by a specific enzyme, and this cleavage event results in the emission of a fluorescent signal. The compound consists of the amino acid L-methionine covalently linked via an amide bond to the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC). lumiprobe.comresearchgate.net

In its intact form, the fluorescence of the AMC group is suppressed. However, when an appropriate enzyme, such as an aminopeptidase (B13392206), cleaves the amide bond between the methionine residue and the AMC moiety, the AMC is released. researchgate.net The free AMC molecule is highly fluorescent, and this light emission can be precisely measured. The intensity of the fluorescence is directly proportional to the rate of the enzymatic reaction, allowing for the sensitive quantification of enzyme activity. This makes this compound a powerful tool for studying enzymes that specifically recognize and cleave methionine from the N-terminus of peptides, most notably methionine aminopeptidase 2 (MetAP2) and aminopeptidase N. lumiprobe.comvulcanchem.com

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 201854-07-1 | chemimpex.comchemicalbook.in |

| Molecular Formula | C₁₅H₁₈N₂O₃S·C₂H₄O₂ | chemimpex.comscbt.com |

| Molecular Weight | 366.43 g/mol | chemimpex.comchemicalbook.in |

| Synonyms | L-Methionine 7-amido-4-methylcoumarin acetate salt, (S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)-4-(methylthio)butanamide acetate | scbt.com |

| Storage Temperature | 2-8 °C | chemimpex.comsigmaaldrich.com |

Historical Trajectory of Coumarin-Derived Substrates in Enzymology Research

The use of coumarin (B35378) derivatives in scientific research has a long history, beginning with the isolation of coumarin itself from tonka beans in 1820. wikipedia.org However, their application in enzymology came much later. The fluorescent properties of coumarin metabolites, specifically 7-hydroxycoumarin, were first leveraged in the 1950s in the laboratory of R.T. Williams to study metabolic processes. encyclopedia.pub Researchers observed that while 7-hydroxycoumarin was strongly fluorescent, its conjugated metabolites were not, a principle that was quickly adapted to develop a sensitive fluorescence-based assay for β-glucuronidase activity. encyclopedia.pub

This pioneering work laid the foundation for the development of a wide range of fluorogenic substrates. In the late 1970s, a simplified assay using 7-ethoxycoumarin (B196162) to measure its O-deethylation to the fluorescent 7-hydroxycoumarin by cytochrome P450 (CYP) enzymes was published, becoming a standard method in the field. encyclopedia.pub Since then, numerous 7-substituted coumarin derivatives have been synthesized to create more sensitive and selective substrates for various enzyme families, including proteases, by linking amino acids or peptides to the 7-amino group of the coumarin scaffold. encyclopedia.pubnih.gov This strategic design allows for the investigation of specific enzyme activities with high precision. nih.gov

Fundamental Principles of 7-Amino-4-Methylcoumarin (AMC) Fluorogenicity in Biochemical Systems

7-Amino-4-methylcoumarin (AMC) is a fluorescent probe, or fluorophore, widely used for labeling peptides to study proteases. caymanchem.com The core principle of its application lies in a phenomenon known as fluorescence quenching and dequenching. When AMC is in its free, unconjugated form, it exhibits strong native fluorescence, with typical excitation and emission maxima around 341-345 nm and 441-445 nm, respectively. lumiprobe.comcaymanchem.com

In a fluorogenic substrate like H-Met-AMC, the AMC molecule is chemically linked to a peptide or amino acid—in this case, methionine—via its amino group. researchgate.netcaymanchem.com This conjugation to form an amide bond dramatically reduces or "quenches" the fluorescent signal of AMC. caymanchem.comgoogle.com The quenching mechanism is often attributed to an intramolecular charge-transfer (ICT) process that provides a non-radiative pathway for the excited state to return to the ground state. nih.govrsc.org

The utility of this system in biochemical assays is realized upon enzymatic action. When a protease specifically recognizes and cleaves the amide bond linking the methionine to the AMC, the fluorophore is liberated. vulcanchem.comcaymanchem.com Once freed from the quenching effect of the attached peptide, AMC's fluorescence is restored. google.com This release results in a measurable increase in fluorescence intensity over time, which directly correlates with the activity of the enzyme being studied. This "off-to-on" signal transition provides a highly sensitive and continuous method for monitoring enzyme kinetics. researchgate.net

Table 2: Spectral Properties of Released 7-Amino-4-Methylcoumarin (AMC)

| Property | Wavelength (nm) | Source(s) |

|---|---|---|

| Excitation Maximum | 341 - 345 | lumiprobe.comcaymanchem.com |

| Emission Maximum | 441 - 445 | lumiprobe.comcaymanchem.com |

Academic Significance and Broad Applicability of this compound in Research Paradigms

The academic and practical significance of this compound stems from its role as a specific and sensitive tool for investigating a crucial class of enzymes known as methionine aminopeptidases (MAPs). researchgate.net MAPs are responsible for removing the initiator methionine from newly synthesized proteins, a fundamental process in all living organisms. researchgate.net H-Met-AMC serves as an excellent substrate for these enzymes, particularly for methionine aminopeptidase 2 (MetAP2), allowing researchers to study its function, kinetics, and inhibition. lumiprobe.comsigmaaldrich.com

The broad applicability of this substrate extends across several research domains:

Biochemical Assays and Enzyme Characterization: It is widely used to measure the specific activity of purified enzymes and in cell lysates to understand enzyme function under various conditions. chemimpex.comresearchgate.net For example, it has been used to confirm the functional activity of methionine aminopeptidase from the bacterium Thermus thermophilus. researchgate.net

Drug Discovery and Inhibitor Screening: Because enzymes like MetAP2 are targets for therapeutic intervention in diseases such as cancer, H-Met-AMC is an invaluable tool in high-throughput screening campaigns to identify potential drug candidates that inhibit enzyme activity. chemimpex.comchemimpex.com

Diagnostic Research: The substrate can be employed in diagnostic assays to detect specific enzymatic biomarkers in clinical samples, which is vital for understanding disease mechanisms and for early detection. chemimpex.com

By providing a reliable and quantifiable measure of specific protease activity, this compound facilitates a deeper understanding of fundamental cellular processes and aids in the development of novel therapeutics. chemimpex.comchemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-(4-methyl-2-oxochromen-7-yl)-4-methylsulfanylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S/c1-9-7-14(18)20-13-8-10(3-4-11(9)13)17-15(19)12(16)5-6-21-2/h3-4,7-8,12H,5-6,16H2,1-2H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHLNBHBQGFIHKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications in Enzyme Activity Profiling and Quantification

Methodologies for Protease Activity Assessment Utilizing H-Met-AMC Acetate (B1210297) Salt

H-Met-AMC acetate salt serves as a substrate for a range of proteases, enabling researchers to quantify their activity with high sensitivity and specificity. chemimpex.com The fundamental principle behind its use lies in the enzymatic cleavage of the amide bond between the methionine residue and the 7-amino-4-methylcoumarin (B1665955) (AMC) group. vulcanchem.com This cleavage releases the AMC fluorophore, which exhibits strong fluorescence upon excitation, allowing for real-time monitoring of enzyme activity. vulcanchem.com

Aminopeptidase (B13392206) Activity Quantification

H-Met-AMC is widely employed as a substrate to measure the activity of various aminopeptidases. Aminopeptidases are enzymes that cleave amino acids from the N-terminus of proteins and peptides. The cleavage of H-Met-AMC by these enzymes releases AMC, and the resulting fluorescence is directly proportional to the aminopeptidase activity. This method is crucial for studying enzyme kinetics and for screening potential inhibitors of aminopeptidases.

Methionine Aminopeptidase 2 (MetAP2) Activity Studies

H-Met-AMC is a well-established fluorogenic substrate for Methionine Aminopeptidase 2 (MetAP2), an enzyme that specifically removes the N-terminal methionine from newly synthesized proteins. lumiprobe.commedchemexpress.com The kinetic parameters of this interaction have been characterized, with a reported Michaelis constant (Km) of 310 µM. vulcanchem.comlumiprobe.com This substrate is instrumental in high-throughput screening assays designed to identify inhibitors of MetAP2, a significant target in drug discovery, particularly in the context of angiogenesis and cancer research. chemimpex.com Studies have shown that the catalytic efficiency of MetAP2 is significantly higher for tripeptide substrates compared to dipeptide or single amino acid substrates like Met-AMC, suggesting that the residues beyond the initial methionine play a key role in the kinetics of peptidolysis. researchgate.net

| Enzyme | Substrate | Km (µM) | Reference |

| Methionine Aminopeptidase 2 (MetAP2) | H-Met-AMC | 310 | vulcanchem.comlumiprobe.com |

| Aminopeptidase N | H-Met-AMC | 377 | vulcanchem.comlumiprobe.com |

Calpain Activity Determination

While sometimes referred to as a calpain substrate, the specificity of H-Met-AMC for calpains is a subject of ongoing research. lumiprobe.comabcam.com Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases. physiology.org Although some sources list H-Met-AMC as a calpain substrate, other studies suggest that calpains have a limited and very specific subsite specificity, preferentially cleaving peptide bonds with Leucine or Valine at the P2 position. abcam.comphysiology.org More specific fluorogenic substrates, such as Boc-Val-Leu-Lys-AMC, are often used for the sensitive and specific measurement of calpain activity. chemsrc.com

Non-Specific Proteolytic Activity Measurement

In certain contexts, H-Met-AMC can be used to measure general or non-specific proteolytic activity in a sample. nih.gov This is particularly useful in initial screens or in complex biological samples where the identity of all active proteases may not be known. By incubating the sample with H-Met-AMC and monitoring the increase in fluorescence, researchers can get a broad indication of the total proteolytic potential of the sample. However, for more precise measurements and to identify the specific proteases involved, subsequent experiments with more specific substrates or inhibitors are necessary.

Specific Protease Subsite Specificity Elucidation

The use of H-Met-AMC, often in conjunction with a library of other peptide-AMC substrates, is a powerful technique for elucidating the subsite specificity of proteases. uj.edu.pldcu.ie By systematically varying the amino acid residues at different positions (P1, P2, P3, etc.) relative to the scissile bond, researchers can determine the preferred amino acid sequence for a particular protease. uj.edu.pl This information is critical for designing highly specific substrates and inhibitors for that enzyme. For example, studies on Kallikrein 13 (KLK13) have used this approach to identify its preference for certain amino acids at the P2 position. uj.edu.pl

Fluorometric Assay Development Using this compound

The development of fluorometric assays using this compound offers a sensitive and continuous method for measuring enzyme activity. researchgate.net These assays are typically performed in microplates, making them suitable for high-throughput screening. researchgate.netdcu.ie

The assay principle is straightforward: the enzyme cleaves the H-Met-AMC substrate, releasing the fluorescent AMC molecule. The rate of AMC release, measured by monitoring the increase in fluorescence over time, is directly proportional to the enzyme's activity. google.com The excitation and emission wavelengths for AMC are typically around 341-380 nm and 441-460 nm, respectively. vulcanchem.comlumiprobe.com

Key considerations in developing a robust fluorometric assay include optimizing buffer conditions (pH, ionic strength), enzyme and substrate concentrations, and incubation temperature. asm.org It is also important to include appropriate controls, such as a no-enzyme control to account for background fluorescence and a standard curve of free AMC to quantify the amount of product formed. nih.gov The use of a carrier protein like Bovine Serum Albumin (BSA) can enhance the stability of the enzyme, though carrier-free versions are recommended for applications where BSA might interfere. rndsystems.com

The versatility and reliability of this compound have solidified its position as a cornerstone in the study of proteolytic enzymes, contributing significantly to advancements in biochemistry, molecular biology, and pharmaceutical research. chemimpex.comchemimpex.com

Real-Time Kinetic Monitoring Strategies

The use of this compound is well-suited for real-time kinetic monitoring of enzyme activity. vulcanchem.com Because the generation of the fluorescent AMC product can be detected continuously as the reaction progresses, researchers can obtain kinetic data on molecular interactions in real time. sartorius.com This continuous monitoring provides more detailed information than endpoint assays, which only measure the final amount of product formed. nih.gov

Strategies for real-time kinetic monitoring involve incubating the enzyme of interest with H-Met-AMC and measuring the increase in fluorescence over time using a fluorometer. nih.gov This allows for the determination of initial reaction velocities at various substrate concentrations, which is essential for calculating key kinetic parameters such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). For instance, H-Met-AMC has been used to study the kinetics of human methionine aminopeptidase (hMetAP2). sigmaaldrich.com The ability to monitor the reaction from its inception provides a clear advantage over coupled assays, which can suffer from interference with the coupling enzyme. researchgate.net This direct, continuous measurement is crucial for detailed mechanistic studies of enzymes and for evaluating the potency and mechanism of enzyme inhibitors. vulcanchem.comnih.gov

High-Throughput Screening (HTS) Assay Adaptations

This compound is readily adaptable for high-throughput screening (HTS), a process used in drug discovery to test large numbers of compounds for their ability to modulate the activity of a target enzyme. vulcanchem.comassaygenie.com The simplicity and sensitivity of the fluorescence-based assay make it ideal for this application. researchgate.net

HTS assays using H-Met-AMC are typically performed in multi-well microplates, such as 96-well or 384-well formats, which allows for the simultaneous testing of thousands of compounds. nih.govassaygenie.com The process can be automated using liquid handling systems, which increases throughput and minimizes manual error. assaygenie.com In a typical HTS setup for inhibitor screening, the enzyme, a test compound from a chemical library, and the H-Met-AMC substrate are combined in the wells of a microplate. nih.gov The rate of AMC release is measured by a microplate reader, and a decrease in fluorescence compared to a control reaction indicates potential inhibition of the enzyme by the test compound. nih.gov This method has been successfully used to screen large chemical libraries for inhibitors of methionine aminopeptidase. nih.gov

Optimization of Assay Conditions for Enzyme Activity

To ensure robust and reproducible results when using H-Met-AMC, optimization of several assay parameters is critical. numberanalytics.com The goal is to find conditions where the enzyme is stable and the reaction rate is linear with respect to both time and enzyme concentration. numberanalytics.comresearchgate.net Key factors to consider include the concentrations of the enzyme and substrate, as well as the physical and chemical environment of the reaction.

Enzyme and Substrate Concentration: The substrate concentration should be optimized to ensure the reaction follows Michaelis-Menten kinetics; often, a concentration around the Km value is used for inhibitor screening. numberanalytics.com For H-Met-AMC, the reported Km is 310 µM for MetAP2 and 377 µM for aminopeptidase N. lumiprobe.comvwr.com The enzyme concentration should be chosen to ensure the reaction rate is linear over the desired measurement period. researchgate.net

pH and Buffer: Enzyme activity is highly dependent on pH, so the assay buffer must be optimized to the optimal pH for the specific enzyme being studied. numberanalytics.commdpi.com For example, assays for MetAP have been performed in MOPS buffer at pH 7.0. nih.gov

Temperature: The optimal temperature for the assay should be determined, as enzyme activity is temperature-dependent. numberanalytics.com Many assays are conducted at room temperature or 37°C. windows.netmedchemexpress.com

Incubation Time: For endpoint assays, the incubation time must be within the linear range of the reaction. windows.net For kinetic assays, the monitoring time is adjusted to capture the initial velocity phase. windows.net

Dithiothreitol (DTT): Some enzymes, particularly cysteine proteases, may require a reducing agent like DTT for optimal activity. windows.net

DMSO Tolerance: In HTS, test compounds are often dissolved in dimethyl sulfoxide (B87167) (DMSO). It is essential to determine the enzyme's tolerance to DMSO, as high concentrations can inhibit its activity. researchgate.net

| Parameter | Typical Range/Consideration | Rationale | Reference |

|---|---|---|---|

| Substrate [H-Met-AMC] | ~Km value (e.g., 200-400 µM) | Ensures sensitivity to competitive inhibitors and adherence to Michaelis-Menten kinetics. | nih.govlumiprobe.comvwr.com |

| Enzyme Concentration | Dependent on enzyme specific activity (e.g., pM to nM range) | To ensure a linear reaction rate over the measurement period. | researchgate.netwindows.net |

| pH | Enzyme-specific (e.g., pH 7.0-8.5) | Enzyme activity and stability are pH-dependent; must be buffered at the enzyme's optimum. | nih.govmdpi.com |

| Temperature | Enzyme-specific (e.g., Room Temp, 30°C, 37°C) | Reaction rates are temperature-dependent; must be controlled and optimized. | numberanalytics.comwindows.net |

| Incubation Time | Minutes to hours | Must be within the linear phase of the reaction for accurate endpoint measurements. | windows.net |

| DMSO Concentration | Typically <5% | High concentrations of the compound solvent can inhibit enzyme activity. | researchgate.net |

Microplate-Based Fluorometric Methodologies

The use of microplates is a cornerstone of modern enzyme assays, and methodologies involving H-Met-AMC are no exception. fishersci.co.ukresearchgate.net Fluorometric microplate assays offer high sensitivity and a format suitable for analyzing a large number of samples simultaneously. fishersci.co.ukresearchgate.net

The methodology involves dispensing the reaction components (buffer, enzyme, H-Met-AMC, and any test compounds) into the wells of a microplate, typically a black plate to minimize background fluorescence and light scattering. fishersci.co.uk The plate is then incubated for a specific time at a controlled temperature. medchemexpress.com A microplate fluorescence reader is used to measure the signal from each well. nih.gov For kinetic assays, the reader takes repeated measurements over time. windows.net The excitation and emission wavelengths for the released AMC are typically set around 360-380 nm and 440-460 nm, respectively. nih.govlumiprobe.comechelon-inc.com This microplate-based approach allows for direct measurement of the product without the need for extraction or purification steps, streamlining the experimental workflow significantly. researchgate.net

Comparative Analysis with Other Fluorogenic and Chromogenic Substrates

H-Met-AMC belongs to a broad class of reporter-based enzyme substrates. Its performance and utility can be understood by comparing it with other common types, primarily other fluorogenic substrates and chromogenic substrates.

Comparison with Chromogenic Substrates: The most common chromogenic substrates are based on p-nitroanilide (pNA). peptide.co.jp In these substrates, the peptide is linked to pNA, and enzymatic cleavage releases the yellow-colored p-nitroaniline, which can be quantified by measuring its absorbance at around 405 nm. peptide.co.jpresearchgate.net

Sensitivity: Fluorogenic assays using AMC substrates are generally much more sensitive than colorimetric assays using pNA substrates. researchgate.net This allows for the use of lower enzyme and substrate concentrations, which can be advantageous in terms of cost and for studying high-affinity interactions.

Convenience: Both substrate types offer a direct and continuous assay format. researchgate.netmarquette.edu However, pNA-based assays can sometimes have issues with the solubility of the substrate or product.

Interference: Chromogenic assays can be more susceptible to interference from colored compounds in the sample, whereas fluorogenic assays can be affected by fluorescent compounds.

Comparison with Other Fluorogenic Substrates: Other fluorogenic groups are also used in enzyme substrates, such as 7-amino-4-trifluoromethylcoumarin (AFC) and 7-amino-4-carbamoylmethylcoumarin (ACC). peptide.co.jpnih.gov

Spectral Properties: AFC-based substrates have excitation and emission wavelengths that are shifted to a longer wavelength (approx. 400 nm and 505 nm, respectively) compared to AMC. peptide.co.jp This can be beneficial in reducing background fluorescence from biological samples or test compounds.

Quantum Yield and pH Sensitivity: ACC has been reported to have an approximately 3-fold higher quantum yield than AMC, which can further increase assay sensitivity. nih.gov The fluorescence of coumarin-based dyes like AMC can be pH-dependent, with optimal fluorescence at alkaline pH. psu.edu While assays can be run at neutral or acidic pH, some protocols recommend adding a stop solution with a high pH to maximize the fluorescent signal for endpoint readings. psu.edu

Synthesis: The bifunctional nature of ACC can facilitate more efficient solid-phase synthesis of substrate libraries compared to AMC. nih.gov

| Feature | H-Met-AMC (Fluorogenic) | Met-pNA (Chromogenic) | Met-AFC (Fluorogenic) |

|---|---|---|---|

| Reporter Group | 7-amino-4-methylcoumarin | p-nitroanilide | 7-amino-4-trifluoromethylcoumarin |

| Detection Method | Fluorescence | Absorbance | Fluorescence |

| Typical Ex/Em (nm) | ~380 / ~460 | N/A (Absorbance at ~405 nm) | ~400 / ~505 |

| Relative Sensitivity | High | Lower | High |

| Key Advantage | High sensitivity, widely used. | Simple, does not require a fluorometer. | Longer wavelength may reduce background interference. |

| Reference | peptide.co.jpvwr.com | peptide.co.jpresearchgate.net | peptide.co.jp |

Methodological Considerations in H Met Amc Acetate Salt Based Assays

Reagent Preparation and Handling Protocols

Proper preparation and handling of H-Met-AMC acetate (B1210297) salt are critical first steps in ensuring the accuracy and consistency of assay results. The compound is typically supplied as an off-white crystalline solid. lumiprobe.com

Dissolution and Storage: H-Met-AMC acetate salt is soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). lumiprobe.com It is common practice to prepare a concentrated stock solution in one of these solvents. For example, a stock solution can be prepared in DMSO. researchgate.net Due to its hygroscopic nature, it is advisable to store the solid compound under an inert gas. bmglabtech.com Once in solution, it should be stored at -20°C in the dark to maintain its stability for an extended period, with some sources suggesting stability for at least two years under these conditions. lumiprobe.com Transportation at room temperature for up to three weeks is generally acceptable. lumiprobe.com

Working Solutions: For use in assays, the concentrated stock solution is diluted to the desired final concentration in the appropriate assay buffer. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the assay is low, typically less than 5%, to avoid potential inhibitory effects on the enzyme of interest. nih.gov

Fluorescence Detection Parameters and Optimization

The accurate measurement of the fluorescent signal generated from the enzymatic cleavage of H-Met-AMC is central to the assay's success. This requires careful consideration of the fluorescence detection parameters.

Excitation and Emission Wavelength Considerations

The fluorophore released upon enzymatic cleavage is 7-amino-4-methylcoumarin (B1665955) (AMC). The spectral properties of AMC dictate the optimal instrument settings for detection. The excitation maximum for AMC is typically in the range of 341-380 nm, and the emission maximum is around 440-460 nm. lumiprobe.comresearchgate.netnih.gov It is important to note that the uncleaved H-Met-AMC substrate has very weak fluorescence at different wavelengths (approximately 330 nm excitation and 390 nm emission), which minimizes interference with the product signal. The significant red-shift in both excitation and emission upon cleavage contributes to the high signal-to-background ratio of the assay.

| Compound | Excitation Max (nm) | Emission Max (nm) |

| H-Met-AMC (uncleaved) | ~330 | ~390 |

| 7-Amino-4-methylcoumarin (AMC) | 341 - 380 | 440 - 460 |

This table provides approximate spectral properties; optimal wavelengths should be determined empirically for the specific instrument and assay conditions.

Signal-to-Noise Ratio Enhancement Techniques

One key factor is the choice of microplate. Black microplates are recommended for fluorescence assays as they reduce background fluorescence and light scattering, thereby improving signal clarity. bitesizebio.com The gain setting on the fluorescence reader is another critical parameter. The gain amplifies the light signal, and an optimal setting will maximize the signal from the sample without saturating the detector. bitesizebio.com For assays with a wide dynamic range, readers with enhanced dynamic range technology can automatically adjust the gain in real-time. bitesizebio.com

The purity of the enzyme preparation and other assay components is also crucial. Contaminating proteases can lead to non-specific substrate cleavage and a high background signal.

Background Fluorescence Mitigation Strategies

Background fluorescence can arise from several sources, including the assay components themselves (autofluorescence) and non-specific substrate hydrolysis. In cell-based assays, cellular components such as NADH and flavins can contribute significantly to background fluorescence, particularly in the blue-green spectral region. bmglabtech.combosterbio.com

To mitigate background from assay media in cell-based applications, it is advisable to use phenol (B47542) red-free media and to minimize the concentration of fetal bovine serum (FBS), which can be autofluorescent. bmglabtech.comfluorofinder.com Measuring fluorescence from the bottom of the plate for adherent cells can also help to avoid interference from autofluorescent components in the supernatant. bmglabtech.com For fixed cells, performing measurements in a buffer with low autofluorescence, such as phosphate-buffered saline (PBS), is recommended. bitesizebio.com

In biochemical assays, ensuring the purity of the this compound and the enzyme is paramount. Including a "no enzyme" control is essential to determine the level of non-enzymatic substrate hydrolysis.

Reaction Kinetics and Enzymatic Rate Determination

The ultimate goal of using this compound is often to determine the rate of an enzymatic reaction, which can be used to characterize the enzyme's activity or to screen for inhibitors.

Initial Rate Measurement Methodologies

To accurately determine the kinetic parameters of an enzyme, it is crucial to measure the initial rate of the reaction (V₀). This is the linear phase of the reaction where the product concentration increases linearly with time. During this phase, the substrate concentration is not yet limiting, and the enzyme is operating at a steady state.

In practice, this involves continuously monitoring the fluorescence signal over time immediately after the addition of the substrate to initiate the reaction. nih.gov The data is then plotted as relative fluorescence units (RFU) versus time. The initial rate is the slope of the linear portion of this curve. It is important to ensure that the substrate concentration is not fully depleted during the measurement period. Typically, less than 10% of the substrate should be consumed to ensure the validity of the initial rate measurement.

For inhibitor screening, the initial rates are measured at various inhibitor concentrations, and the percentage of inhibition is calculated relative to a control reaction without the inhibitor. This data can then be used to determine the inhibitor's potency, often expressed as the half-maximal inhibitory concentration (IC₅₀). nih.gov

Compound Names Table

| Abbreviation/Common Name | Full Chemical Name |

| This compound | L-Methionine 7-amido-4-methylcoumarin acetate salt |

| AMC | 7-amino-4-methylcoumarin |

| DMF | Dimethylformamide |

| DMSO | Dimethyl sulfoxide |

| PBS | Phosphate-buffered saline |

| NADH | Nicotinamide adenine (B156593) dinucleotide + hydrogen |

| FBS | Fetal bovine serum |

Determination of Michaelis-Menten Kinetic Parameters (K_m, k_cat)

The characterization of enzyme activity often involves determining the Michaelis-Menten kinetic parameters, K_m and k_cat, which describe the enzyme's affinity for a substrate and its catalytic turnover rate, respectively. In assays utilizing this compound, these parameters are elucidated by measuring the initial rate of reaction (ν) at various concentrations of the substrate. H-Met-AMC serves as a fluorogenic substrate, where enzymatic cleavage of the amide bond between methionine and the 7-amino-4-methylcoumarin (AMC) group releases the highly fluorescent AMC molecule. nih.gov The rate of increase in fluorescence is directly proportional to the rate of substrate hydrolysis.

The Michaelis-Menten model describes the relationship between the initial reaction velocity (ν), the maximum reaction velocity (V_max), the substrate concentration ([S]), and the Michaelis constant (K_m) as follows:

ν = (V_max * [S]) / (K_m + [S]) iupac.org

To determine these parameters experimentally, a series of reactions is set up with a fixed enzyme concentration and varying concentrations of H-Met-AMC. The initial velocity (the linear phase of the reaction) is measured for each substrate concentration. eppendorf.com The K_m, which represents the substrate concentration at which the reaction velocity is half of V_max, is a measure of the enzyme's affinity for the substrate. iupac.orgmedschoolcoach.com A lower K_m value indicates a higher affinity.

The catalytic constant, k_cat (also known as the turnover number), is calculated from V_max and the total enzyme concentration ([E]t):

k_cat = V_max / [E]t medschoolcoach.com

Table 1: Michaelis-Menten Constants for Enzymes with H-Met-AMC Substrate This table contains interactive elements. You can sort and filter the data as needed.

| Enzyme | K_m (µM) | Source |

|---|---|---|

| Methionine Aminopeptidase (B13392206) 2 (MetAP2) | 310 | lumiprobe.com |

| Aminopeptidase N | 377 | lumiprobe.com |

Enzyme Concentration Normalization Approaches

To ensure that comparisons of enzymatic activity are valid and that observed differences are attributable to the experimental conditions rather than variations in enzyme quantity, robust enzyme concentration normalization strategies are essential. Normalization allows for the reliable comparison of data across different samples, experiments, or even laboratories. mdpi.comresearchgate.net

A primary method for normalization is the determination of the total protein concentration in the enzyme preparation. Assays such as the Bradford protein assay can be used to measure the concentration of protein in mg/mL. nih.gov Enzymatic activity can then be expressed as specific activity, which is defined as units of enzyme activity per milligram of total protein (e.g., µmol of product formed/min/mg of protein). This approach accounts for differences in the purity of enzyme preparations.

In fluorogenic assays, it is also a common practice to normalize the fluorescence intensity signal itself to avoid measurement-dependent errors. researchgate.net This can involve correcting for background fluorescence from the buffer or other components in the reaction mixture. For assays run in microplates, signals may be normalized to a control well that contains all reaction components except the enzyme. nih.gov

Furthermore, for kinetic analyses, using a precisely known and constant concentration of the enzyme in all assays is a form of normalization. windows.net This ensures that V_max is directly proportional to the catalytic rate constant (k_cat) and allows for accurate determination of kinetic parameters. medschoolcoach.com The use of internal standards within each reaction can also provide a high level of quality control, allowing for the establishment of a standard curve within each sample to account for well-to-well variability. google.com

Data Analysis and Interpretation Protocols

Linear Range Determination for Quantitative Assays

A fundamental principle in quantitative enzyme assays is that measurements must be performed within the linear range of the reaction. nih.goveppendorf.com The linear range is the period during which the rate of product formation is constant and directly proportional to the concentration of the active enzyme. plos.org Operating within this range is critical for obtaining accurate and reproducible data. mdpi.com

The linear range is determined by performing a continuous kinetic analysis, where the fluorescence signal (in Relative Fluorescence Units, RFU) is plotted against time. windows.netstressmarq.com For a given enzyme and substrate concentration, the resulting curve will initially be linear as the substrate is converted to product at a steady rate. As the reaction progresses, the substrate is consumed, and the rate may decrease, causing the plot to become non-linear. windows.net

For accurate rate determination, the initial velocity (V₀) is calculated from the slope of the initial, linear portion of this curve using linear regression analysis. windows.netstressmarq.com If an endpoint assay format is used, where the reaction is stopped after a fixed time, it is crucial to first establish through kinetic analysis that the chosen incubation time falls within the linear phase for the enzyme concentrations being tested. windows.netstressmarq.com

Table 2: Example Data for Linear Range Determination This table illustrates hypothetical data from a kinetic assay using H-Met-AMC. The initial time points show a linear increase in fluorescence, which is used to calculate the reaction rate.

| Time (minutes) | Relative Fluorescence Units (RFU) | Change in RFU (per minute) |

|---|---|---|

| 0 | 50 | - |

| 1 | 250 | 200 |

| 2 | 455 | 205 |

| 3 | 650 | 195 |

| 4 | 855 | 205 |

| 5 | 1050 | 195 |

| 10 | 1800 | 150 (non-linear) |

Statistical Validation of Enzymatic Activity Data

Statistical validation provides documented evidence that an assay method is reliable, reproducible, and fit for its intended purpose. mdpi.comgoogle.com It is essential for ensuring the confidence and significance of the reported enzymatic activity data. Key components of statistical validation include the assessment of precision, accuracy, and linearity. mdpi.com

A standard practice is to perform each reaction in triplicate. google.com From these replicate measurements, basic statistical values such as the mean, standard deviation (SD), and standard error of the mean (SE) are calculated. These values are critical for determining the variability and reliability of the data. Confidence intervals can then be established to describe the range within which the true value is likely to fall. google.com

Statistical tests are employed to make meaningful comparisons between different experimental conditions. For example, a Student's t-test can be used to determine if the differences in enzyme activity between two groups (e.g., treated vs. untreated) are statistically significant. nih.govpnas.org Multiple linear regression analysis may be used to evaluate the influence of various factors (e.g., pH, temperature, inhibitor concentration) on the enzymatic reaction and to identify which variables have a significant effect. mdpi.com For high-throughput screening (HTS) assays, specific statistical parameters like the Z'-factor and the standardized mean difference (SSMD) are used to assess the quality and reliability of the assay for screening purposes. nih.gov

Table 3: Key Parameters in Statistical Validation of Enzyme Assays

| Parameter | Description | Purpose in Validation |

|---|---|---|

| Triplicates | Performing each experimental condition three times. | To calculate mean, standard deviation, and assess precision. google.com |

| Standard Deviation (SD) | A measure of the amount of variation or dispersion of a set of values. | Quantifies the spread of the data around the mean. google.com |

| Standard Error (SE) | The standard deviation of the sampling distribution of a statistic, most commonly the mean. | Estimates how far the sample mean is likely to be from the true population mean. google.com |

| p-value | The probability of obtaining test results at least as extreme as the results actually observed, under the assumption that the null hypothesis is correct. | To determine the statistical significance of an observed effect (e.g., p < 0.05). mdpi.compnas.org |

| Linear Regression (R²) | A statistical measure of how close the data are to the fitted regression line. | To assess the linearity of dose-response curves or reaction time courses. mdpi.com |

Advanced Research Applications and Mechanistic Studies

H-Met-AMC Acetate (B1210297) Salt in Enzyme Reaction Mechanism Elucidation

The unique properties of H-Met-AMC acetate salt make it particularly valuable for dissecting the intricate steps of enzyme-catalyzed reactions. chemimpex.com By serving as a substrate for specific proteases, it allows researchers to monitor enzyme activity with high precision and specificity. chemimpex.com

Investigation of Enzyme-Substrate Binding Dynamics

The interaction between an enzyme and its substrate is a critical determinant of catalytic efficiency. This compound is instrumental in studying these binding dynamics. The methionine residue provides a recognition site for certain proteases, while the 7-amino-4-methylcoumarin (B1665955) (AMC) group acts as a fluorogenic reporter. The binding of the substrate to the enzyme's active site can be monitored through various biophysical techniques, providing insights into the affinity and specificity of the interaction.

Kinetic studies using this compound can reveal important parameters such as the Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of its maximum. For instance, H-Met-AMC has been used to determine the Km values for enzymes like methionine aminopeptidase (B13392206) 2 (MetAP2) and aminopeptidase N, which were found to be 310 µM and 377 µM, respectively. lumiprobe.com These values are crucial for understanding how tightly the substrate binds to the enzyme and for comparing the binding affinities of different substrates or the effects of inhibitors.

Analysis of Catalytic Hydrolysis Pathways

The cleavage of the amide bond in H-Met-AMC by a protease results in the release of the highly fluorescent AMC molecule. This process allows for the continuous monitoring of the catalytic hydrolysis pathway in real-time. researchgate.net The rate of AMC release is directly proportional to the rate of the enzymatic reaction, enabling detailed kinetic analysis.

Studies have shown that for many serine proteases, the acylation step, where the enzyme forms a covalent intermediate with the substrate, is often the rate-determining step in the hydrolysis of amide and peptide substrates. nih.gov The use of fluorogenic substrates like H-Met-AMC allows researchers to investigate the kinetics of both the acylation and deacylation steps. nih.gov Furthermore, by using techniques like kinetic solvent isotope effects, where the reaction is carried out in heavy water (D2O), researchers can probe the role of protons in the catalytic mechanism. nih.gov Such studies have been instrumental in understanding the role of short, strong hydrogen bonds in stabilizing transition states during catalysis by serine proteases. nih.gov

Application in Cellular Lysate and Homogenate Enzyme Activity Studies

Moving from purified enzyme systems to the more complex environment of the cell, this compound proves to be a robust tool for measuring enzyme activity in cellular lysates and homogenates. nih.gov These studies provide a more physiologically relevant picture of enzyme function.

Preparation of Cellular Extracts for this compound Assays

To measure enzyme activity in cellular extracts, cells are first harvested and lysed to release their contents. The preparation of these extracts is a critical step to ensure the preservation of enzyme activity. This typically involves resuspending the cells in a suitable buffer, often containing agents to maintain pH and ionic strength, and mechanical or chemical disruption of the cell membrane. nih.govresearchgate.net For instance, a common procedure involves resuspending cells in a homogenate buffer containing sucrose, Tris-Cl, and EDTA, followed by centrifugation to separate cellular debris. nih.gov The resulting supernatant, or lysate, contains the cellular enzymes and can be used directly in the assay. nih.gov It is also common to include specific ions, such as CoCl2, in the reaction buffer, as some enzymes require divalent cations for activity. nih.gov

Considerations for Endogenous Inhibitor Presence in Complex Samples

A significant challenge when working with cellular lysates and homogenates is the presence of endogenous inhibitors that can interfere with the enzyme assay. plos.org These inhibitors can be small molecules or other proteins that bind to the target enzyme and reduce its activity. plos.orgnih.gov For example, protozoan parasites contain a family of cysteine protease inhibitors (ICPs) that can regulate the activity of their own and host cell proteases. plos.org

To account for the effects of endogenous inhibitors, several strategies can be employed. One approach is to dilute the lysate to a point where the inhibitor concentration is below its effective range, while the enzyme concentration is still sufficient for detection. Another strategy involves the use of specific antibodies to deplete the inhibitor from the lysate before performing the assay. Furthermore, kinetic analysis of the reaction at different substrate and lysate concentrations can help to identify and characterize the type of inhibition present. acs.org It is also important to run appropriate controls, such as using lysates from cells known to lack the target enzyme or using specific inhibitors to confirm that the measured activity is indeed from the enzyme of interest. nih.gov

Use in Protein Interaction Research via Enzymatic Reporters

This compound can also be indirectly utilized in the study of protein-protein interactions through the use of enzymatic reporters. chemimpex.com In this approach, one of the interacting proteins is fused to an enzyme that can cleave H-Met-AMC. The interaction between the two proteins can then be monitored by measuring the enzymatic activity. If the interaction brings the enzyme into proximity with a localized substrate or an allosteric activator, a change in the rate of H-Met-AMC cleavage will be observed. This technique can provide valuable information about the dynamics and regulation of protein complexes within the cell. chemimpex.com

Role in Enzyme Inhibitor Discovery and Characterization

High-Throughput Screening for Novel Enzyme Inhibitorschemimpex.comnih.gov

High-throughput screening (HTS) allows for the rapid testing of thousands to millions of compounds to identify potential inhibitors of a specific biological target. wdh.ac.id The simplicity and sensitivity of assays using fluorogenic substrates like H-Met-AMC make them highly amenable to HTS formats. acs.orgnih.gov

In the context of primary screening, H-Met-AMC is used to quickly identify "hits" from large chemical libraries that inhibit the target enzyme. The assay is typically performed in multi-well plates (e.g., 384-well or 1536-well) to maximize throughput. nih.gov

The basic principle involves incubating the target enzyme with a single concentration of each compound from the library for a brief period. Subsequently, H-Met-AMC substrate is added, and the reaction is allowed to proceed. nih.gov The fluorescence, typically measured at an excitation wavelength of ~340-355 nm and an emission wavelength of ~440-460 nm, is recorded by a plate reader. lumiprobe.comacs.orgnih.gov Compounds that effectively inhibit the enzyme will result in significantly lower fluorescence compared to a control reaction with no inhibitor (e.g., DMSO only). acs.org The robustness of the assay is often evaluated using statistical parameters like the Z'-factor to ensure the screen can reliably distinguish hits from non-hits.

Table 1: Example Primary HTS Assay Protocol for a Target Protease

| Step | Component | Description |

| 1. Compound Dispensing | Test Compounds | Compounds from a chemical library are dispensed into 384-well plates to a final concentration (e.g., 10 µM). |

| 2. Enzyme Addition | Target Enzyme | A solution of the purified target enzyme (e.g., MetAP2) is added to all wells. |

| 3. Incubation | Enzyme + Compound | The plate is incubated at room temperature for a set period (e.g., 15-30 minutes) to allow for inhibitor binding. |

| 4. Substrate Addition | H-Met-AMC Acetate (B1210297) Salt | H-Met-AMC solution is added to initiate the enzymatic reaction. The final concentration is often near the Km value. scienceopen.com |

| 5. Signal Detection | Fluorescence Reader | After a final incubation (e.g., 30-60 minutes), the fluorescence is measured (Ex: 355 nm, Em: 460 nm). nih.gov |

| 6. Data Analysis | Hit Identification | Wells with fluorescence signals below a defined threshold (e.g., >50% inhibition) are identified as primary hits. |

This table represents a generalized protocol. Specific concentrations, volumes, and incubation times must be optimized for each specific enzyme and assay.

Hits identified during primary screening require further validation to confirm their activity and eliminate false positives. False positives can arise from various sources, such as compound autofluorescence or fluorescence quenching, which interfere with the assay signal. acs.org

Secondary assays using H-Met-AMC are designed to re-test the primary hits, often in a dose-response format, to confirm their inhibitory activity. Compounds are tested across a range of concentrations to demonstrate a concentration-dependent effect. tdl.org Additionally, counter-screens may be performed where the compounds are tested for their effect on the free AMC fluorophore to identify quenchers. acs.org Only those compounds that show confirmed, concentration-dependent inhibition of the target enzyme are advanced for further characterization.

Primary Screening Methodologies

Inhibitor Potency Determination (IC50, Ki) Using H-Met-AMC Acetate Saltnih.gov

Once a hit is validated, its potency must be quantified. The two most common metrics are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific assay conditions. To determine the IC50, the enzyme is incubated with the H-Met-AMC substrate and a range of inhibitor concentrations. The resulting data of enzyme activity versus inhibitor concentration are plotted to generate a dose-response curve, from which the IC50 value is calculated. scienceopen.comuantwerpen.be

Table 2: Example IC50 Determination Data for a Hypothetical Inhibitor

| Inhibitor Conc. [nM] | % Inhibition |

| 1 | 5.2 |

| 10 | 15.8 |

| 50 | 48.9 |

| 100 | 65.1 |

| 250 | 80.4 |

| 500 | 91.2 |

| 1000 | 96.5 |

Based on this data, the IC50 value is approximately 51 nM.

The Ki , or inhibition constant, is a more absolute measure of inhibitor potency. It represents the dissociation constant of the enzyme-inhibitor complex. Unlike the IC50 value, the Ki is independent of substrate concentration. The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation , provided the mechanism of inhibition and the Michaelis constant (Km) of the enzyme for the substrate are known. scienceopen.com

For a competitive inhibitor, the equation is: Ki = IC50 / (1 + [S]/Km)

Where:

[S] is the concentration of the substrate (H-Met-AMC) used in the assay.

Km is the Michaelis constant for H-Met-AMC. For example, the Km of H-Met-AMC for Methionine aminopeptidase (B13392206) 2 (MetAP2) is 310 µM. lumiprobe.com

Investigation of Inhibitor Mechanism of Action (e.g., competitive, non-competitive, uncompetitive)

Understanding how an inhibitor interacts with an enzyme is critical for drug development. H-Met-AMC is an essential tool for these mechanistic studies. By measuring the initial reaction rates at various concentrations of both the inhibitor and the H-Met-AMC substrate, the mode of inhibition can be determined. tdl.org

The data are often analyzed using graphical methods, such as the Lineweaver-Burk (double reciprocal) plot, which plots 1/velocity against 1/[Substrate]. The pattern of changes in the apparent Km and Vmax of the enzyme in the presence of the inhibitor reveals the mechanism of action.

Competitive Inhibition: The inhibitor binds only to the free enzyme at its active site, competing with the substrate. This increases the apparent Km, but Vmax remains unchanged.

Non-competitive Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex at a site other than the active site. This decreases the Vmax, but the Km remains the same.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both the apparent Vmax and the apparent Km.

Mixed Inhibition: The inhibitor binds to a site other than the active site, but its binding affects the binding of the substrate. Both apparent Vmax and apparent Km are altered.

Table 3: Effect of Inhibitor Type on Kinetic Parameters

| Inhibition Type | Apparent Vmax | Apparent Km | Lineweaver-Burk Plot Intersection |

| Competitive | Unchanged | Increases | On the y-axis |

| Non-competitive | Decreases | Unchanged | On the x-axis |

| Uncompetitive | Decreases | Decreases | Lines are parallel |

| Mixed | Decreases | Varies (Increases or Decreases) | Intersect left of the y-axis |

These kinetic studies, enabled by reliable substrates like H-Met-AMC, provide deep insight into the inhibitor's function, guiding further optimization efforts in the drug discovery process. mdpi.com

Future Directions and Emerging Research Avenues for H Met Amc Acetate Salt

Development of Multiplexed Enzymatic Assays

The development of multiplexed enzymatic assays, where multiple enzyme activities are measured simultaneously in a single sample, represents a significant area of future research. H-Met-AMC acetate (B1210297) salt can be integrated into such assays alongside other fluorogenic or luminogenic substrates. researchgate.netgoogle.com For instance, a dual-substrate assay could be designed to screen for inhibitors of both a target aminopeptidase (B13392206) (using H-Met-AMC) and another protease using a substrate with a different fluorophore, like rhodamine. researchgate.net This approach allows for the identification of compounds that may interfere with the fluorescence signal, thus reducing false positives in high-throughput screening (HTS). researchgate.net

Multiplex assays can also be designed to investigate complex biological processes involving multiple enzymatic pathways. google.com By combining H-Met-AMC with substrates for other proteases, such as caspases, researchers can simultaneously monitor different cellular events like protein degradation and apoptosis. google.comchemimpex.com The key to successful multiplexing lies in the selection of substrates with distinct spectral properties to avoid signal overlap. researchgate.net

Table 1: Example of a Potential Multiplex Assay Design

| Target Enzyme | Substrate | Reporter Molecule | Detection Method |

| Aminopeptidase | H-Met-AMC acetate salt | AMC (Aminomethylcoumarin) | Fluorescence (Ex: ~341-380 nm, Em: ~440-460 nm) vulcanchem.comlumiprobe.com |

| Caspase-3 | Z-DEVD-R110 | Rhodamine 110 | Fluorescence (distinct from AMC) google.com |

| Luciferase | Luciferin-based substrate | Luciferin | Luminescence google.com |

Integration with Advanced Biosensing Platforms

Future applications will likely see this compound integrated into advanced biosensing platforms for enhanced sensitivity and real-time monitoring of enzyme activity. These platforms could include droplet microfluidics and various surface-based biosensors. researchgate.netsartorius.com

Droplet microfluidics enables the high-throughput screening of enzymes by encapsulating single cells or enzyme variants in picoliter-sized droplets. researchgate.netacs.org Within these droplets, the enzymatic reaction with H-Met-AMC can occur, and the resulting fluorescence can be detected and used for sorting, allowing for the rapid selection of desired enzyme properties. researchgate.netacs.org

Surface-based biosensors, such as those utilizing biolayer interferometry (BLI), could potentially be adapted to monitor the enzymatic cleavage of H-Met-AMC in real-time. sartorius.com While traditionally used for studying binding kinetics, the principles could be applied to detect changes in the local environment upon substrate cleavage. sartorius.com Additionally, cellulose-based biosensors offer a biocompatible and biodegradable platform for immobilizing enzymes and substrates like H-Met-AMC for various diagnostic applications. researchgate.net

Role in Enzyme Engineering and Directed Evolution Studies

This compound is a valuable tool for enzyme engineering and directed evolution, processes used to create new enzymes with improved or novel properties. dcu.ienih.gov Directed evolution involves generating a large library of enzyme variants and then screening them for a desired activity. nih.gov The fluorogenic nature of H-Met-AMC provides a straightforward and sensitive method for screening large libraries of aminopeptidase variants for improved catalytic efficiency or altered substrate specificity. lumiprobe.comacs.org

Researchers can use H-Met-AMC in high-throughput screening campaigns to identify enzyme variants with enhanced activity under specific conditions, such as in the presence of organic solvents or at non-physiological pH. dcu.ie The continuous and real-time nature of the assay allows for detailed kinetic analysis of the engineered enzymes. lumiprobe.com This information is crucial for understanding the structure-function relationships of the modified enzymes and for guiding further rounds of evolution. nih.gov

Potential for Novel Diagnostic Probe Development in Research Settings (e.g., ex vivo sample analysis)

There is significant potential for this compound to be used in the development of novel diagnostic probes for research applications, particularly in the ex vivo analysis of tissue and fluid samples. google.comd-nb.info Altered aminopeptidase activity is associated with various diseases, and measuring this activity in patient-derived samples could provide valuable insights. vulcanchem.comoncotarget.com

For instance, a probe based on H-Met-AMC could be used to measure aminopeptidase activity in homogenates of tumor tissue to investigate the role of these enzymes in cancer progression. d-nb.info Such ex vivo assays can help in identifying potential biomarkers and in understanding the biochemical changes associated with disease. google.com The development of activatable probes, which only become fluorescent after enzymatic cleavage, is a key area of research, as it minimizes background signals and enhances sensitivity. nih.gov

Table 2: Research Applications of H-Met-AMC in Ex Vivo Analysis

| Sample Type | Research Focus | Potential Finding |

| Tumor tissue homogenate | Investigating the role of aminopeptidases in cancer | Correlation between enzyme activity and tumor aggressiveness d-nb.info |

| Plasma/Serum | Exploring biomarkers for inflammatory diseases | Elevated aminopeptidase levels in specific conditions google.com |

| Cell lysates from model organisms | Studying the effect of genetic mutations on enzyme function | Altered kinetic parameters of mutant enzymes |

Application in Understanding Enzyme Function in Model Biological Systems (excluding clinical human trials)

This compound will continue to be instrumental in fundamental research aimed at understanding the function of aminopeptidases in various model biological systems. This includes studies in cell cultures and model organisms. chemimpex.complos.org

In cell biology, H-Met-AMC can be used to study cellular processes where aminopeptidases are involved, such as protein turnover and the processing of bioactive peptides. chemimpex.comnetascientific.com For example, researchers can use this substrate to investigate how the activity of a specific aminopeptidase is regulated within the cell in response to different stimuli.

In model organisms, such as fish or insects, H-Met-AMC can be used to characterize the activity of homologous aminopeptidases and to explore their physiological roles. plos.org For instance, a study on the Antarctic icefish used a similar substrate, Ac-Met-AMC, to characterize an acylpeptide hydrolase with antioxidant functions, demonstrating the utility of such probes in comparative biochemistry and evolutionary studies. plos.org These studies in model systems are crucial for elucidating the fundamental biological roles of these enzymes, which can then inform future translational research.

Q & A

Q. How can researchers synthesize H-Met-AMC acetate salt and confirm its purity for biochemical assays?

this compound (CAS 201854-07-1) is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. Purity verification requires reversed-phase HPLC with UV detection (e.g., λ = 280 nm for AMC derivatives) and mass spectrometry (MS) for molecular weight confirmation. Residual acetate content can be quantified using ion chromatography or titration methods . For structural validation, FTIR spectroscopy is employed to identify carboxylate bridging and acetate salt fingerprints (e.g., 1600–1400 cm⁻¹ regions) .

Q. What are the optimal conditions for preparing aqueous solutions of this compound?

Use distilled water or buffer systems (e.g., sodium acetate-acetic acid, pH 4.6–5.6) to enhance solubility. Pre-warm solutions to 37°C and vortex thoroughly. For protocols requiring precise ionic strength, adjust sodium or potassium acetate concentrations (0.1–1.0 M) based on compatibility with downstream assays .

Q. How does pH affect the stability and reactivity of this compound in enzymatic assays?

Acetate salts of AMC derivatives exhibit pH-dependent stability. At neutral to slightly acidic pH (6.0–7.5), the compound remains stable for ≥24 hours at 4°C. However, alkaline conditions (pH > 8.0) may hydrolyze the AMC moiety. Always calibrate buffer systems (e.g., HEPES, Tris-HCl) to avoid unintended pH shifts during kinetic studies .

Q. What methods are recommended for determining the solubility of this compound in organic-aqueous mixtures?

Use the shake-flask method: dissolve the compound in varying ratios of acetonitrile/water (20–80% organic), centrifuge at 10,000 × g for 15 minutes, and quantify supernatant concentration via UV spectrophotometry (ε = 15,000 M⁻¹cm⁻¹ at 345 nm for AMC). Report solubility products (Ksp) rather than conditional solubility values to enable cross-study comparisons .

Advanced Research Questions

Q. How can researchers design enzymatic assays using this compound to study protease activity?

this compound serves as a fluorogenic substrate for proteases (e.g., methionine aminopeptidases). Optimize assay conditions by:

- Pre-incubating enzyme and substrate at 37°C in sodium acetate buffer (pH 5.0–6.0).

- Measuring fluorescence (Ex/Em = 380/460 nm) at 1-minute intervals for 30 minutes.

- Calculating kinetic parameters (Km, Vmax) using Michaelis-Menten or Lineweaver-Burk plots. Include controls with EDTA (metalloprotease inhibitor) or PMSF (serine protease inhibitor) to confirm specificity .

Q. How should researchers address contradictory solubility data for this compound across studies?

Discrepancies often arise from differences in ionic strength, counterion concentrations (e.g., Na⁺ vs. K⁺), or temperature. Standardize experimental conditions using:

Q. What advanced techniques are used to study the interaction of this compound with biological membranes?

Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For fungal membrane studies (e.g., guazatine acetate salt models), use fluorescence anisotropy to monitor changes in membrane fluidity upon compound interaction .

Q. How can researchers assess the environmental impact of this compound in laboratory waste streams?

Follow protocols for potassium acetate analogs:

Q. What strategies mitigate aggregation issues in this compound solutions during long-term storage?

- Store lyophilized powder at −20°C in desiccated conditions.

- For liquid stocks, add cryoprotectants (e.g., 10% glycerol) and avoid freeze-thaw cycles.

- Monitor aggregation via dynamic light scattering (DLS) and re-filter (0.22 µm) before use .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.